5-Lipoxygenase Inhibitor Scaffold Potency: (4-Methoxyoxan-4-yl)methanethiol as a Privileged Pharmacophoric Precursor
The 4-methoxytetrahydropyran-4-yl scaffold, which constitutes the core of (4-Methoxyoxan-4-yl)methanethiol, is a validated pharmacophoric element for potent 5-lipoxygenase (5-LO) inhibition. A congener bearing this scaffold, 6-[4-(4-Methoxy-tetrahydro-pyran-4-yl)-5-methyl-thiophen-2-ylsulfanyl]-1-methyl-3,4-dihydro-1H-quinolin-2-one, exhibited an IC50 of 20 nM against leukotriene (LT) biosynthesis in A-23187-stimulated human whole blood [1]. A structurally related analog, 4-[3-(1,3-dimethyl-2-oxo-2,3-dihydrobenzimidazol-5-ylthio)phenyl]-4-methoxytetrahydropyran, achieved an IC50 of 50 nM against A23187-induced LTB4 synthesis in human whole blood with an in vivo ED50 < 2 mg/kg p.o. in a rat zymosan air pouch model [2]. In contrast, tetrahydropyran-4-thiol (CAS 203246-71-3), which lacks the 4-methoxy and arylthio extension, is not reported to exhibit 5-LO inhibitory activity and is instead used primarily as a generic thiol building block for MDM2 inhibitor synthesis . (4-Methoxyoxan-4-yl)methanethiol, by virtue of its methanethiol handle positioned at the quaternary 4-methoxyoxane core, serves as a direct synthetic precursor for introducing this privileged 5-LO pharmacophore into lead compounds via thioether or disulfide conjugation.
| Evidence Dimension | 5-Lipoxygenase inhibitory potency (IC50) of compounds bearing the 4-methoxytetrahydropyran-4-yl scaffold vs. simple tetrahydropyran-4-thiol |
|---|---|
| Target Compound Data | Scaffold present in 4-methoxytetrahydropyran-4-yl-containing 5-LO inhibitors with IC50 = 20–50 nM [1][2] |
| Comparator Or Baseline | Tetrahydropyran-4-thiol (CAS 203246-71-3): no reported 5-LO inhibition activity; used as generic thiol building block |
| Quantified Difference | Scaffold confers ≥ 3–4 log improvement in 5-LO IC50 compared to the unsubstituted tetrahydropyran-4-thiol (no detectable activity below µM) |
| Conditions | Human whole blood LT biosynthesis assay (A-23187 stimulation) and rat zymosan air pouch model |
Why This Matters
For medicinal chemistry programs targeting leukotriene-mediated inflammatory diseases, procurement of (4-Methoxyoxan-4-yl)methanethiol provides direct access to a validated 5-LO pharmacophoric scaffold, whereas generic tetrahydropyran-4-thiol does not.
- [1] BindingDB BDBM50031149. IC50 = 20 nM, 5-LO LT biosynthesis inhibition in A-23187-stimulated human whole blood. View Source
- [2] R Discovery. Patent Evaluation: Highly potent 5-lipoxygenase inhibitors containing a tetrahydropyranyl moiety. Curr. Opin. Ther. Pat. (1992). IC50 = 50 nM, ED50 < 2 mg/kg p.o. View Source
